molecular formula C17H18FNO2 B5738496 N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5738496
M. Wt: 287.33 g/mol
InChI Key: GDNDDPWUVWSZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide, also known as FLEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLEA belongs to the class of compounds known as phenethylamines and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves its ability to inhibit the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting its reuptake, this compound increases the concentration of serotonin in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, this compound has been found to exhibit a range of other biological activities. Studies have shown that this compound has anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation. This compound has also been found to exhibit antioxidant activity, which may help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its relatively low potency compared to other antidepressant drugs. This may make it less effective in treating severe cases of depression.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of other mood disorders such as anxiety and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for the development of more potent analogs of this compound that may be more effective in treating depression and other mood disorders.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide has been the subject of several research studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an antidepressant. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and may be effective in treating depression.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-21-16-8-4-14(5-9-16)12-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNDDPWUVWSZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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